molecular formula C10H19NO2S B2553135 tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 1353989-50-0

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No. B2553135
CAS RN: 1353989-50-0
M. Wt: 217.33
InChI Key: FSQKKUYXPMRNJF-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO2S . It is a research compound and its molecular weight is 217.33 g/mol .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is represented by the formula C10H19NO2S . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group attached to the carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” include a molecular weight of 217.33 g/mol . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Drug Development and Medicinal Chemistry

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate has attracted attention as a building block for designing novel organic compounds. Researchers explore its potential as a precursor in the creation of drug candidates and therapeutic agents. By modifying its structure, scientists can generate derivatives with specific pharmacological properties, such as enzyme inhibition, receptor binding, or anti-inflammatory effects .

Pyrrolidine-Based Ligands in Coordination Chemistry

Pyrrolidine derivatives, including tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate , serve as ligands in coordination chemistry. These ligands can form stable complexes with metal ions, enabling the development of catalysts, sensors, and materials. Researchers investigate their chelating abilities and explore applications in catalysis, asymmetric synthesis, and metal-ion recognition .

Organic Synthesis and Stereoselective Transformations

The compound’s unique structure, featuring a pyrrolidine ring and a tert-butyl ester group, makes it valuable for stereoselective transformations. Researchers utilize it as a starting material for constructing complex molecules. For instance, it participates in reactions like Michael additions, cycloadditions, and ring-opening processes. Its versatility allows access to diverse chemical scaffolds .

Pesticide and Agrochemical Research

Pyrrolidine-based compounds play a role in agrochemical development. Researchers investigate their potential as insecticides, herbicides, or fungicides. By modifying the substituents on the pyrrolidine ring, scientists aim to enhance bioactivity while maintaining environmental safetyTert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate may contribute to this field by providing new lead structures .

Materials Science and Surface Modification

Functionalized pyrrolidines find applications in materials science. Researchers explore their use as surface modifiers, enhancing adhesion, wettability, or corrosion resistance. The tert-butyl ester group can be selectively hydrolyzed to expose the thiol functionality, allowing attachment to metal surfaces or nanoparticles. Such modified surfaces have potential in sensors, coatings, and biomedical devices .

Chiral Building Blocks for Asymmetric Synthesis

Chirality is crucial in drug design and natural product synthesis. Tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate serves as a chiral building block due to its asymmetric carbon center. Researchers exploit its stereochemistry to create enantiomerically pure compounds. These chiral intermediates find applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

properties

IUPAC Name

tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKUYXPMRNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

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